2-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
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Description
The compound “2-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole compounds involves the use of elemental microanalysis, FTIR, and 1H NMR techniques . The hydrazine-coupled pyrazoles were successfully synthesized .Molecular Structure Analysis
The molecular structure of pyrazole compounds was verified using elemental microanalysis, FTIR, and 1H NMR techniques . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .Chemical Reactions Analysis
The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .Mechanism of Action
Target of Action
Similar compounds have been found to target the ret (c-ret) protein . The RET protein is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
Similar compounds have been found to inhibit the ret protein, thereby preventing the activation of downstream signaling pathways that promote cell growth and differentiation .
Biochemical Pathways
Inhibition of the ret protein typically affects pathways involved in cell growth and differentiation .
Pharmacokinetics
Similar compounds have been found to be highly soluble in water and other polar solvents This suggests that the compound may have good bioavailability
Result of Action
Inhibition of the ret protein typically results in decreased cell growth and differentiation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
properties
IUPAC Name |
2-methyl-3-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8/c1-15-9-10-29(26-15)20-8-7-19(24-25-20)27-11-13-28(14-12-27)21-16(2)22-17-5-3-4-6-18(17)23-21/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIJUGZFWVFPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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